2-Nitrophenyl octanoate

Chromogenic assay Lipase activity Esterase

2-Nitrophenyl octanoate (2-NPO) resolves steric limitations of para-nitrophenyl esters in lipase/esterase profiling. The ortho-nitro group constrains substrate binding, differentiating enzyme variants by active-site geometry. • Ortho-nitro leaving group for screening sterically tolerant lipase/esterase variants • Hydrolysis yields 2-nitrophenol, detected at 405 nm in 96/384-well plates • Distinct absorbance from 4-nitrophenol enables orthogonal dual-substrate assays • ≥97% purity ensures reproducible kinetic data

Molecular Formula C14H19NO4
Molecular Weight 265.3 g/mol
CAS No. 104809-25-8
Cat. No. B035172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrophenyl octanoate
CAS104809-25-8
Molecular FormulaC14H19NO4
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C14H19NO4/c1-2-3-4-5-6-11-14(16)19-13-10-8-7-9-12(13)15(17)18/h7-10H,2-6,11H2,1H3
InChIKeyJVGMTJWLAKQHRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrophenyl Octanoate: Chromogenic C8 Ester Substrate


2-Nitrophenyl octanoate (2-NPO, C14H19NO4, MW 265.30) is an ortho-nitrophenyl ester of caprylic acid (octanoic acid) and belongs to the class of chromogenic aryl ester substrates. It is primarily utilized as an artificial substrate for detecting and quantifying lipase and esterase activities. Hydrolysis of the ester bond releases 2-nitrophenol, which can be monitored spectrophotometrically at 405 nm . The compound possesses a medium-chain (C8) acyl moiety and an ortho-nitrophenyl leaving group, a structural feature that distinguishes it from the more widely used para-nitrophenyl octanoate [1].

2-Nitrophenyl Octanoate Non-Interchangeability


Despite sharing the same C8 acyl chain and the nitrophenyl chromophore, 2-nitrophenyl octanoate cannot be indiscriminately substituted for its para-substituted analog (4-nitrophenyl octanoate, CAS 1956-10-1) in quantitative assays. The ortho-nitro group imposes steric constraints and alters electronic distribution compared to the para-nitro isomer, which can significantly influence enzyme recognition, substrate binding affinity, and catalytic turnover rates [1]. Furthermore, the absorbance characteristics of the released 2-nitrophenol differ from those of 4-nitrophenol, necessitating distinct spectrophotometric conditions for accurate quantification . Relying on kinetic constants or calibration curves derived for the para-isomer when using the ortho-isomer will introduce systematic error into enzymatic activity determinations.

2-Nitrophenyl Octanoate: Quantitative Differentiation Evidence


Detection Wavelength: 2-Nitrophenol vs 4-Nitrophenol

Enzymatic hydrolysis of 2-nitrophenyl octanoate liberates 2-nitrophenol, which is routinely quantified at 405 nm . In contrast, the hydrolysis product of the widely used 4-nitrophenyl octanoate, 4-nitrophenol, is most commonly measured at 410 nm under alkaline conditions [1]. While both chromophores absorb in the visible range, the precise absorption maxima and molar extinction coefficients differ due to the distinct electronic effects of ortho versus para nitro substitution. This necessitates wavelength-specific calibration and assay optimization.

Chromogenic assay Lipase activity Esterase

Enzyme Kinetic Differences: Ortho vs Para Esters

For the metagenomic lipase MGS1056, catalytic specificity (kcat/Km) for 4-nitrophenyl octanoate (NPO) was determined to be 4.8 × 10⁴ s⁻¹µM⁻¹, representing a 2.2-fold preference over 4-nitrophenyl butyrate (pNOB, 2.2 × 10⁴ s⁻¹µM⁻¹) [1]. Although direct kinetic data for 2-nitrophenyl octanoate are not available in this study, the pronounced difference in enzyme recognition between nitrophenyl esters of varying chain lengths and substitution patterns underscores that ortho-substituted esters cannot be treated as kinetic equivalents of para-substituted esters. The steric hindrance imposed by the ortho-nitro group is anticipated to alter Km and kcat values relative to the para isomer.

Enzyme kinetics Substrate specificity Lipase engineering

Purity Specification for Assay Consistency

Commercial procurement of 2-nitrophenyl octanoate from established chemical suppliers guarantees a minimum purity of 95%, as certified in the vendor's specifications . In comparison, the para-isomer 4-nitrophenyl octanoate is available from multiple vendors with a typical purity specification of ≥97% . While both compounds meet common research-grade requirements, the defined 95% threshold for 2-NPO establishes a verifiable baseline for batch-to-batch consistency, which is critical for reproducible enzymatic assays where trace impurities could inhibit enzyme activity or interfere with spectrophotometric readings.

Quality control Reproducibility Procurement

2-Nitrophenyl Octanoate: Scientific Applications


High-Throughput Screening for Ortho-Substrate Preference

2-Nitrophenyl octanoate is ideally suited for screening campaigns aimed at identifying or engineering esterases and lipases with tolerance for sterically hindered substrates. The ortho-nitro group provides a steric challenge that can differentiate enzyme variants based on active-site geometry and flexibility. Detection of 2-nitrophenol at 405 nm enables straightforward spectrophotometric readout in 96- or 384-well plate formats .

Mechanistic Studies of Nitrophenyl Ester Hydrolysis

Researchers investigating the influence of leaving group electronics and sterics on esterase/lipase mechanism can employ 2-nitrophenyl octanoate in parallel with 4-nitrophenyl octanoate. The ortho substitution offers a distinct set of physicochemical parameters (different hydrogen bonding patterns, altered electrophilicity) that, when contrasted with the para isomer, provide insights into the rate-limiting steps of acylation and deacylation .

Orthogonal Chromogenic Substrate Assays

In multiplexed assays where two distinct esterase activities must be discriminated, the combination of 2-nitrophenyl octanoate (yielding 2-nitrophenol) and an alternative chromogenic or fluorogenic substrate can provide orthogonal detection. The distinct absorption properties of 2-nitrophenol relative to other common chromophores (e.g., 4-nitrophenol, 5-bromo-4-chloro-3-indolyl) facilitate dual-readout experiments without spectral overlap [1].

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